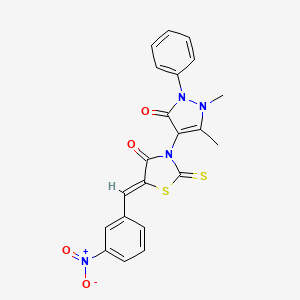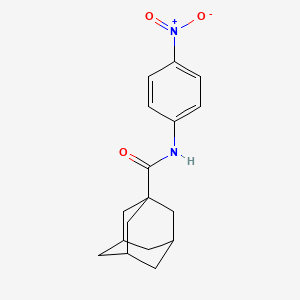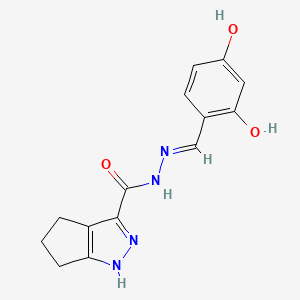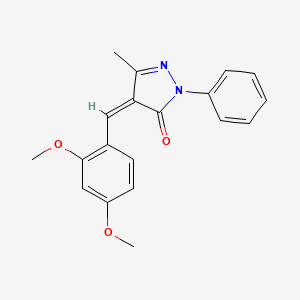![molecular formula C20H15ClO3 B11685682 (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-metoxifenil)prop-2-en-1-ona es un compuesto orgánico que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos fenilo que son conocidas por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-metoxifenil)prop-2-en-1-ona generalmente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre el 2-clorobenzaldehído y la 4-metoxiacetofenona en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. La reacción generalmente se realiza en un solvente de etanol o metanol bajo condiciones de reflujo durante varias horas para asegurar una reacción completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores como bases sólidas también puede mejorar la eficiencia de la reacción y reducir el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-metoxifenil)prop-2-en-1-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o las cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para formar los alcoholes correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro, utilizando reactivos como el metóxido de sodio o el etóxido de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Metóxido de sodio en metanol o etóxido de sodio en etanol.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Derivados metoxi o etoxi.
Aplicaciones Científicas De Investigación
(2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-metoxifenil)prop-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de medicamentos debido a sus actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas como la fluorescencia o la conductividad.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-metoxifenil)prop-2-en-1-ona implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando el efecto biológico deseado. Por ejemplo, su actividad anticancerígena puede deberse a su capacidad de inducir la apoptosis en las células cancerosas al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
- (2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-hidroxifenil)prop-2-en-1-ona
- (2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-etoxifenil)prop-2-en-1-ona
Singularidad
(2E)-3-[5-(2-clorofenil)furan-2-il]-1-(4-metoxifenil)prop-2-en-1-ona es único debido a la presencia tanto del grupo 2-clorofenil como del grupo 4-metoxifenil, que contribuyen a sus distintas propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C20H15ClO3 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H15ClO3/c1-23-15-8-6-14(7-9-15)19(22)12-10-16-11-13-20(24-16)17-4-2-3-5-18(17)21/h2-13H,1H3/b12-10+ |
Clave InChI |
UMDFVEAHZPLLAH-ZRDIBKRKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)


![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685618.png)

![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)

![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)

